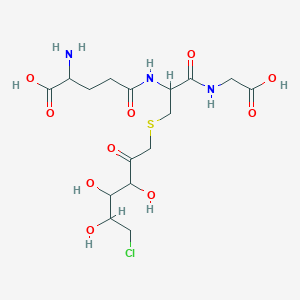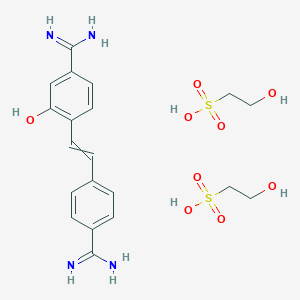
Pyrazine-d4
Vue d'ensemble
Description
Pyrazine-d4 is the deuterium labeled Pyrazine . It is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
Pyrazine derivatives can be synthesized by chemical methods or by certain microorganisms . A biocatalytic approach to pyrrole synthesis presents two key challenges: the prevention of undesired oxidative dimerization of α-amino carbonyl intermediates (pyrazine synthesis) and the chemo-selective amination of α-diketones in the presence of β-keto ester co-substrates .
Molecular Structure Analysis
Pyrazine-d4 has a molecular weight of 84.11 and its formula is C4D4N2 . Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .
Chemical Reactions Analysis
Pyrazine and its derivatives demonstrate a breadth of biological activities that are of significant interest to human health and medicine . Pyrazines contribute to the flavors and aromas of a multitude of foods and beverages, playing an essential role in defining their sensory profiles .
Physical And Chemical Properties Analysis
From a physical standpoint, pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .
Applications De Recherche Scientifique
- Pyrazine-d4 derivatives have been investigated for their potential as drug candidates. These compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
- Some pyrazine derivatives, including pyrazine-d4 analogs, have demonstrated platelet aggregation inhibition. For instance, compounds 25 and 29 exhibited potent inhibitory effects with IC50 values of 9.6 μM and 24.4 μM, respectively .
- 5H-pyrrolo[2,3-b]pyrazine derivatives (which include pyrazine-d4 analogs) have shown activity in kinase inhibition. Understanding their mechanisms of action remains an area of ongoing study .
Medicinal Chemistry and Drug Development
Platelet Aggregation Inhibition
Kinase Inhibition
Mécanisme D'action
Target of Action
Pyrazine-d4, a deuterium-labeled variant of Pyrazine , is a nitrogen-containing heterocyclic compound . Pyrazine derivatives have been found to interact with various targets, including kinases . For instance, the pyrazine nitrogen atom in pyrazine-containing kinase inhibitors frequently serves as a hydrogen bond acceptor to interact with an amino acid in the hinge region of the kinase protein .
Mode of Action
Pyrazinamide, a pyrazine derivative, is known to diffuse into active mycobacterium tuberculosis that express pyrazinamidase enzyme, which converts pyrazinamide to the active form pyrazinoic acid . This active form can leak out under acidic conditions to be converted to the protonated conjugate acid, which readily diffuses back into the bacilli and accumulates .
Biochemical Pathways
Pyrrolopyrazine derivatives, which contain a pyrazine ring, have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that pyrazine derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, is often incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
Pyrazine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the properties of pyrazine-d4, such as its boiling point of 116 °c and melting point of 55-57 °c , could potentially be influenced by environmental conditions.
Safety and Hazards
Orientations Futures
The decay of triplet pyrazine and pyrazine-d4 in supersonic jets has been measured. The intersystem crossing (ISC) rates of optically excited triplet pyrazine-d4 in supersonic expansion were found in the 1154 cm−1 range of excess vibrational energy above the T1 origin . This could open up new avenues for research in the field of quantum mechanics and molecular physics.
Propriétés
IUPAC Name |
2,3,5,6-tetradeuteriopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQCOXFCLRTKLS-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=N1)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583580 | |
| Record name | (~2~H_4_)Pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-d4 | |
CAS RN |
1758-62-9 | |
| Record name | (~2~H_4_)Pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1758-62-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)









![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)